molecular formula C8H8N2O2S B8322271 (+/-)-4,5-Dihydro-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid

(+/-)-4,5-Dihydro-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B8322271
M. Wt: 196.23 g/mol
InChI Key: JEGPFXWURSZSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-4,5-Dihydro-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

3-thiophen-2-yl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C8H8N2O2S/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-3,6,10H,4H2,(H,11,12)

InChI Key

JEGPFXWURSZSBB-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=CS2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium hydroxide (3.3 g) is dissolved in 100 cc of methanol and 9.1 g of 4-(2-thienyl)-4-oxocrotonic acid is added. To the resulting solution is added 2 g of hydrazine and the solution is refluxed for 2 hours. The methanol is removed and the viscous residue dissolved in 80 cc of water. The solution is made strongly acid with 20% HCl and a precipitate forms. It is filtered and air-dried to yield 8.1 g of the title compound, melting point 163°-165° C., dec. After recrystallization from ethanol the compound is constant melting at 171°-173° C., dec.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

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